Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H5ClF4O2 and a molecular weight of 256.58 g/mol . It is a benzoate ester that contains chloro, fluoro, and trifluoromethyl substituents on the benzene ring, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoate derivatives with different nucleophiles.
Hydrolysis: 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid and methanol.
Reduction: Reduced derivatives of the original compound with modified functional groups.
Scientific Research Applications
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chloro, fluoro, and trifluoromethyl substituents can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but lacks the fluoro substituent.
Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with different substituent positions.
Methyl 2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but lacks the chloro substituent.
Uniqueness
This compound is unique due to the presence of all three substituents (chloro, fluoro, and trifluoromethyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBWDHNQAACIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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